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An essential aspect of modern microelectronics, nickel silicide is prized for its low electrical
resistivity, high thermal stability, and compatibility with silicon-based devices.[1][2] The
performance of nickel silicide contacts and interconnects is intrinsically linked to their material
properties, which are in turn dictated by the fabrication process. This guide explores the critical
correlation between the electrical characteristics and material properties of nickel silicide,
offering experimental data and procedural insights for researchers and engineers.

Correlation Between Electrical and Material
Properties

The electrical behavior of nickel silicide films is predominantly influenced by their phase
composition, thickness, and microstructure, such as grain size and interface roughness.

Phase Composition and Electrical Resistivity:

Different phases of nickel silicide, which form at varying temperatures, exhibit distinct electrical
resistivities. The monosilicide phase (NiSi) is particularly sought after in the semiconductor
industry due to its low resistivity.[1][3]
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Nickel Silicide Phase

Formation Temperature

Electrical Resistivity

Range (°C) (MQ-cm)
Ni2Si ~200 - 350 24 - 30[1]
NiSi ~350 - 600 10.5 - 18[1]
NiSiz > 600 34 - 50[1]

Film Thickness and Sheet Resistance:

The thickness of the initial nickel film and the resulting silicide layer significantly impacts sheet

resistance. For a given phase, sheet resistance generally decreases as the film thickness

increases. However, the interplay between thickness and phase formation is complex. Thinner

films may lead to the formation of high-resistivity, silicon-rich phases or agglomeration at lower

temperatures, thereby increasing sheet resistance.[4]

Initial Ni Film
Thickness (hnm)

Annealing
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Grain Size and Resistivity:
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The size of the crystalline grains within the nickel silicide film also affects its resistivity.
Generally, smaller grain sizes lead to higher resistivity due to increased electron scattering at
the numerous grain boundaries.[6][7][8] This relationship underscores the importance of
controlling the annealing process to promote the growth of larger grains for applications
requiring lower resistance.

Experimental Protocols

Characterizing the relationship between electrical and material properties of nickel silicide
involves a suite of standard techniques.

1. Nickel Silicide Formation:

o Substrate Cleaning: Silicon wafers are cleaned using a standard chemical process to
remove contaminants.

o Film Deposition: A thin film of nickel is deposited onto the silicon substrate, typically via
thermal evaporation or magnetron sputtering.[4][9] The thickness is monitored in-situ using a
guartz crystal oscillator.[4]

o Thermal Annealing: The Ni/Si structure is subjected to thermal annealing, often Rapid
Thermal Annealing (RTA), in a controlled nitrogen atmosphere to induce the solid-state
reaction between nickel and silicon.[4] The final silicide phase is determined by the annealing
temperature and duration.

2. Electrical Characterization:

o Sheet Resistance Measurement: A four-point probe technique is the standard method for
measuring the sheet resistance of the formed silicide films with high accuracy.[4] This
method avoids errors due to contact resistance.

3. Material Characterization:

¢ Phase Identification (XRD): X-ray Diffraction is used to identify the crystalline phases present
in the film after annealing.[10] The peak positions in the diffraction pattern correspond to
specific nickel silicide phases (e.g., Ni2Si, NiSi, NiSi2).
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e Morphology and Microstructure (SEM, TEM): Scanning Electron Microscopy and
Transmission Electron Microscopy are employed to visualize the surface morphology, grain
structure, and film thickness of the silicide layer.[4] Cross-sectional TEM (XTEM) is
particularly useful for examining the silicide/silicon interface.[11]

» Surface Roughness (AFM): Atomic Force Microscopy is used to quantify the surface
roughness of the silicide film, which can influence device performance and reliability.[4]

o Composition and Thickness (RBS): Rutherford Backscattering Spectrometry can be used to
determine the elemental composition and thickness of the silicide film.[4]

Visualizing Key Processes

To better understand the formation and characterization of nickel silicide, the following
diagrams illustrate the logical and experimental workflows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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